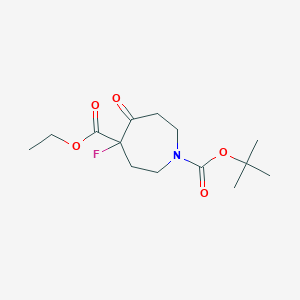
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate
Cat. No. B8428964
M. Wt: 303.33 g/mol
InChI Key: HNMJAPQVEGTADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987251B2
Procedure details


To a 500 mL flask containing the product from Step A (23.5 g, 77.5 mmol) was added DMSO (160 mL) followed by H2O (6.98 mL, 387 mmol) and then LiCl (16.4 g, 387 mmol). The mixture was warmed to 125° C. and stirred for 5 hours. The resulting dark mixture was then cooled to ambient temperature and diluted with EtOAc (500 mL) and washed with a saturated aqueous NaHCO3:water (1:1, 3×250 mL). The combined aqueous phase was washed with EtOAc (100 mL) and the combined organic phases were washed with brine and dried over Na2SO4, filtered and concentrated. The crude oil was purified by column chromatography (10 to 30% EtOAc/hexanes) to provide 10.0 g (56%) of the desired product as a light golden oil.





Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1(C(OCC)=O)[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.CS(C)=O.O.[Li+].[Cl-]>CCOC(C)=O>[F:1][CH:2]1[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(CCN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
6.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting dark mixture was then cooled to ambient temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous NaHCO3:water (1:1, 3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous phase was washed with EtOAc (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil was purified by column chromatography (10 to 30% EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1CCN(CCC1=O)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
